(S)-(+)-2-Methylbutyl methanesulfonate
CAS No.: 104418-40-8
Cat. No.: VC20739765
Molecular Formula: C6H14O3S
Molecular Weight: 166.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104418-40-8 |
---|---|
Molecular Formula | C6H14O3S |
Molecular Weight | 166.24 g/mol |
IUPAC Name | [(2S)-2-methylbutyl] methanesulfonate |
Standard InChI | InChI=1S/C6H14O3S/c1-4-6(2)5-9-10(3,7)8/h6H,4-5H2,1-3H3/t6-/m0/s1 |
Standard InChI Key | BANBAERELZGEAJ-LURJTMIESA-N |
Isomeric SMILES | CC[C@H](C)COS(=O)(=O)C |
SMILES | CCC(C)COS(=O)(=O)C |
Canonical SMILES | CCC(C)COS(=O)(=O)C |
Chemical Structure and Properties
Molecular Structure
(S)-(+)-2-Methylbutyl methanesulfonate features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and an (S)-2-methylbutyl group through an oxygen atom. The chiral center at the 2-position of the butyl chain has the (S)-configuration, which is essential for its applications in asymmetric synthesis .
Table 1: Structural Identifiers of (S)-(+)-2-Methylbutyl Methanesulfonate
Parameter | Value |
---|---|
Molecular Formula | C6H14O3S |
Molecular Weight | 166.24 g/mol |
SMILES Notation | CCC@HCOS(=O)(=O)C |
InChI | InChI=1S/C6H14O3S/c1-4-6(2)5-9-10(3,7)8/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChIKey | BANBAERELZGEAJ-LURJTMIESA-N |
CAS Registry Number | 104418-40-8 |
Physical Properties
As a sulfonate ester, (S)-(+)-2-Methylbutyl methanesulfonate typically presents as a colorless to slightly yellowish liquid at room temperature. While specific data on its physical state is limited in the available literature, it shares common characteristics with other alkyl methanesulfonates, including modest solubility in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran .
Synthesis and Preparation
Laboratory Synthesis Methods
The most common synthetic route to (S)-(+)-2-Methylbutyl methanesulfonate involves the mesylation of (S)-(+)-2-methylbutanol with methanesulfonyl chloride (mesyl chloride) in the presence of a base, typically triethylamine. This reaction proceeds under mild conditions, generally at temperatures between 0°C and room temperature.
The general reaction can be represented as:
(S)-(+)-2-Methylbutanol + CH₃SO₂Cl + Et₃N → (S)-(+)-2-Methylbutyl methanesulfonate + Et₃N·HCl
The reaction mechanism involves nucleophilic attack by the hydroxyl oxygen of (S)-(+)-2-methylbutanol on the sulfur atom of methanesulfonyl chloride. The triethylamine serves to neutralize the hydrochloric acid generated during the reaction, preventing potential side reactions and degradation of the product.
Industrial Production Considerations
For industrial-scale production, the synthesis follows similar principles but requires careful optimization of reaction conditions to ensure high yield and purity. Key considerations include:
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Temperature control to minimize side reactions
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Anhydrous conditions to prevent hydrolysis of reagents and products
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Efficient mixing to ensure homogeneous reaction conditions
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Purification procedures to remove impurities and unreacted starting materials
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Quality control measures to verify stereochemical integrity and chemical purity
Chemical Reactivity
Nucleophilic Substitution Reactions
The primary reactivity of (S)-(+)-2-Methylbutyl methanesulfonate stems from the excellent leaving group ability of the methanesulfonate (mesylate) group. This makes the compound highly susceptible to nucleophilic substitution reactions, particularly via the SN2 mechanism.
Table 2: Common Nucleophiles and Resulting Products
Nucleophile | Product Type | Application |
---|---|---|
Alkoxides (RO⁻) | Ethers | Synthesis of chiral ethers |
Thiolates (RS⁻) | Thioethers | Preparation of sulfur-containing compounds |
Amines (RNH₂) | Amines | Construction of chiral amines |
Cyanide (CN⁻) | Nitriles | Extension of carbon chains with stereocontrol |
Azide (N₃⁻) | Azides | Precursors to amines via reduction |
Hydrolysis Reactions
In aqueous environments, especially under basic conditions, (S)-(+)-2-Methylbutyl methanesulfonate can undergo hydrolysis to regenerate (S)-(+)-2-methylbutanol and methanesulfonic acid. This reaction is generally undesired during synthetic applications and is minimized by using anhydrous conditions.
The hydrolysis reaction can be represented as:
(S)-(+)-2-Methylbutyl methanesulfonate + H₂O → (S)-(+)-2-Methylbutanol + CH₃SO₃H
Elimination Reactions
Applications in Organic Synthesis
Role as a Chiral Auxiliary
The defined stereochemistry of (S)-(+)-2-Methylbutyl methanesulfonate makes it valuable as a chiral auxiliary in asymmetric synthesis. The compound can transfer its chirality to prochiral substrates, influencing the stereochemical outcome of subsequent reactions.
As a chiral auxiliary, it can be incorporated into various molecular frameworks, where it directs the approach of reagents to specific faces of reaction centers. After serving its purpose, the auxiliary can be removed or transformed, leaving behind the desired stereochemistry in the product.
Contributions to Asymmetric Synthesis
In the field of asymmetric synthesis, (S)-(+)-2-Methylbutyl methanesulfonate serves as an important chiral building block. Its applications include:
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Stereoselective alkylations: The compound can be used to introduce the (S)-2-methylbutyl moiety into various substrates, creating new stereocenters with controlled configuration.
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Preparation of chiral alcohols: Through substitution reactions followed by reduction or hydrolysis, the compound contributes to the synthesis of enantiomerically pure alcohols.
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Synthesis of natural products: Many natural products contain chiral centers that can be constructed using (S)-(+)-2-Methylbutyl methanesulfonate as a key intermediate.
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Development of pharmaceutical intermediates: The pharmaceutical industry relies on asymmetric synthesis for producing single-enantiomer drugs, where compounds like (S)-(+)-2-Methylbutyl methanesulfonate play crucial roles.
Analysis of Structure-Activity Relationships
The reactivity and utility of (S)-(+)-2-Methylbutyl methanesulfonate are directly related to its structural features:
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The methanesulfonate group's strong electron-withdrawing nature activates the adjacent carbon for nucleophilic attack.
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The chiral center at the 2-position of the butyl chain creates asymmetry that can be exploited in stereoselective transformations.
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The relatively compact size of the methanesulfonate group (compared to other leaving groups like tosylates) can enhance reactivity in sterically hindered environments.
These structure-activity relationships make (S)-(+)-2-Methylbutyl methanesulfonate particularly useful in scenarios where both reactivity and stereochemical control are required.
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